3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole

Medicinal Chemistry Physicochemical Property pKa

3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole (CAS 2092790-72-0, MW 220.19 g/mol, C9H11F3N2O) is a synthetic heterocyclic building block that combines a piperidine ring, an isoxazole core, and a trifluoromethyl (–CF3) substituent at the 5-position of the isoxazole. The compound is supplied as the free base or the hydrochloride salt (CAS 2380150-81-0, purity ≥98%) and is classified exclusively for research and further manufacturing use.

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
Cat. No. B12858241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole
Molecular FormulaC9H11F3N2O
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NOC(=C2)C(F)(F)F
InChIInChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2
InChIKeyVGJMPQHDEXSBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole: Physicochemical Profile & Procurement Baseline


3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole (CAS 2092790-72-0, MW 220.19 g/mol, C9H11F3N2O) is a synthetic heterocyclic building block that combines a piperidine ring, an isoxazole core, and a trifluoromethyl (–CF3) substituent at the 5-position of the isoxazole . The compound is supplied as the free base or the hydrochloride salt (CAS 2380150-81-0, purity ≥98%) and is classified exclusively for research and further manufacturing use . Its canonical SMILES is C1CNCCC1C2=NOC(=C2)C(F)(F)F, confirming the connectivity: the piperidin-4-yl moiety is attached at position 3 of the isoxazole ring, and the –CF3 group resides at position 5 . This substitution pattern places the electron-withdrawing –CF3 distal to the basic piperidine nitrogen, a structural feature that governs the compound's distinct ionization, lipophilicity, and metabolic stability profile relative to its regioisomeric and des‑CF3 counterparts.

Why Generic Substitution Fails for 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole


Isoxazole-piperidine building blocks with a –CF3 group cannot be interchanged without altering critical molecular properties. The position of the –CF3 substituent on the isoxazole ring dictates the compound's electron distribution, dipole moment, and metabolic vulnerability [1]. The regioisomer 5-(piperidin-4-yl)-3-(trifluoromethyl)isoxazole (CAS 1784042-96-1) places the electron-withdrawing –CF3 directly adjacent to the piperidine attachment point, which reduces the basicity of the piperidine nitrogen (lower pKa) and changes the compound's hydrogen-bonding capacity and pharmacokinetic handling by CYP enzymes . Likewise, the des‑CF3 analog 3-(piperidin-4-yl)isoxazole (CAS 1060814-32-5) lacks the metabolic shielding and lipophilicity imparted by the –CF3 group, resulting in higher aqueous solubility, faster oxidative clearance, and a different CYP inhibition fingerprint . Substituting the isoxazole with isomeric oxazole or pyrazole heterocycles further alters ring electronics, hydrogen-bonding geometry, and target engagement profiles [2]. These differences are quantifiable and have direct consequences for lead series progression, making blind substitution a high-risk strategy in SAR campaigns.

Quantitative Differentiation Guide for 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole


Piperidine Basicity: pKa Comparison of the 5-CF3 Target vs the Des‑CF3 Analog

The piperidine nitrogen pKa determines the protonation state at physiological pH, influencing solubility, permeability, and off-target binding. The des‑CF3 analog 3-(piperidin-4-yl)isoxazole (CAS 1060814-32-5) has a predicted pKa of 9.82±0.10 . For the target compound 3-(piperidin-4-yl)-5-(trifluoromethyl)isoxazole, the electron-withdrawing –CF3 at the 5-position reduces the electron density on the isoxazole ring and, by through-bond induction, lowers the piperidine pKa to an estimated ~8.5–9.0 [1]. This ~1-unit pKa reduction means the target compound is less protonated at pH 7.4, favoring passive membrane permeation and reducing hERG channel interactions compared to the des‑CF3 analog.

Medicinal Chemistry Physicochemical Property pKa

Lipophilicity Modulation: Calculated logP Difference Between the 5-CF3 and 3-CF3 Regioisomers

Lipophilicity governs compound distribution, metabolic clearance, and promiscuity. The target compound exhibits a calculated logP (ClogP) of approximately 1.5-2.0 (based on the fragment contribution of the 5-CF3-isoxazole and piperidine motifs) [1]. The regioisomer 5-(piperidin-4-yl)-3-(trifluoromethyl)isoxazole, in which the –CF3 is closer to the piperidine, is predicted to have a lower logP (~1.2-1.5) due to the stronger electron-withdrawing effect of the 3-CF3 group on the adjacent piperidine, which increases local polarity . The target compound is therefore more lipophilic, making it a better candidate for CNS programs where higher logP values (1−3) are desired, whereas the 3-CF3 regioisomer may be preferred when lower lipophilicity is needed to reduce metabolic turnover or phospholipidosis risk.

ADME Lipophilicity logP

Molecular Weight Advantage and Ligand Efficiency Compared to Fully Elaborated Isoxazole-Piperidine Leads

The target compound has a molecular weight of 220.19 g/mol, placing it in the fragment-like space (MW <250 Da) . In contrast, advanced isoxazole-piperidine leads such as MK-8245 (MW 455.4 g/mol) and MAO-B-IN-1 (MW 369.36 g/mol) are drug-sized molecules with much higher molecular complexity . The target compound therefore offers superior ligand efficiency potential—it can be used as a starting point for fragment growing or merging strategies where every atom is intended to contribute to binding affinity. Its smaller size also translates to simpler synthetic routes, lower cost of goods, and faster cycle times in medicinal chemistry optimization.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

CYP Enzyme Inhibition Profile: Predicted Differences vs the 3-CF3 Regioisomer and the Des‑CF3 Analog

The trifluoromethyl group is a well-established metabolic blocking group that reduces CYP-mediated oxidation of the isoxazole ring. The target compound is predicted to exhibit lower time-dependent CYP3A4 inhibition than the 3-CF3 regioisomer because the 5-CF3 group is sterically and electronically less accessible to the heme iron [1]. In contrast, the des‑CF3 analog 3-(piperidin-4-yl)isoxazole is susceptible to rapid ring oxidation and is expected to show higher CYP2D6 and CYP3A4 turnover [2]. This inference is supported by literature showing that 5-trifluoromethylisoxazole-containing compounds often have superior metabolic stability compared to non‑fluorinated or 3‑CF3‑substituted analogs [3].

Drug Metabolism CYP Inhibition ADME-Tox

Optimal Application Scenarios for 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole


Fragment-Based Lead Generation for CNS and Metabolic Disease Targets

The compound's fragment-like molecular weight (220 Da) and balanced lipophilicity (estimated ClogP 1.5–2.0) make it an ideal starting point for fragment-based drug discovery campaigns targeting enzymes or receptors in the CNS and metabolic disease space. Its 5-CF3 group provides metabolic stability and a favorable logP window for blood–brain barrier penetration, while the piperidine NH serves as a synthetic handle for rapid parallel chemistry elaboration [1]. Teams can use this building block to screen against targets such as 11β-HSD1, orexin receptors, or PI3Kδ, where isoxazole-piperidine motifs have already shown tractable SAR [2].

Regioisomeric Selectivity Profiling and CYP Interaction Fingerprinting

Because the target compound and its 3-CF3 regioisomer (CAS 1784042-96-1) differ measurably in predicted pKa, logP, and metabolic handling, they can be used as a matched molecular pair to empirically dissect the contribution of –CF3 position to CYP inhibition, metabolic stability, and off-target pharmacology. Procurement of both regioisomers enables head-to-head profiling in human liver microsome assays and broad-panel CYP inhibition screens, generating data that guides the selection of the optimal substitution pattern for a given chemical series [1].

Parallel Synthesis of Isoxazole-Piperidine Libraries for Orexin and 11β-HSD1 Programs

Patents from Merck Sharp & Dohme and Biovitrum explicitly claim piperidine-isoxazole compounds as orexin receptor antagonists and 11β-HSD1 modulators [1][2]. The target compound serves as a key intermediate for the synthesis of focused libraries around these pharmacophores. Its commercial availability at ≥98% purity and in quantities suitable for parallel chemistry (mg to g scale) allows medicinal chemistry teams to rapidly generate 50–200 analogs for SAR exploration without investing in multi-step custom synthesis .

Metabolic Stability Optimization in Lead Series Featuring Isoxazole Cores

The 5-CF3 substituent is a well-validated motif for blocking oxidative metabolism on heterocyclic rings. Incorporating the target compound early in a lead optimization campaign can preemptively address metabolic soft spots that would otherwise emerge with des‑CF3 or 3‑CF3 isoxazole analogs. This 'build-in' strategy reduces the number of design-make-test cycles needed to achieve acceptable microsomal stability and in vivo clearance, accelerating the path to candidate nomination [1].

Quote Request

Request a Quote for 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.